N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound is a synthetic small molecule featuring a 1,2,4-triazole moiety linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with a 3,4-dimethoxyphenethyl substituent. The structural complexity arises from the integration of heterocyclic and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-31-18-10-8-15(12-19(18)32-2)9-11-20-24-23(27-26-20)25-22(30)16-13-21(29)28(14-16)17-6-4-3-5-7-17/h3-8,10,12,16H,9,11,13-14H2,1-2H3,(H2,24,25,26,27,30) |
InChI Key |
ZLIKGXWQSBBAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1-phenylpyrrolidine-3-carboxylic acid.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Coupling Reactions: The triazole intermediate is then coupled with the pyrrolidine derivative using a coupling reagent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes and G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several carboxamide derivatives. Below is a detailed analysis of key analogs and their distinguishing features:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity :
- The target compound’s 1,2,4-triazole differs from the 1,3,4-thiadiazole in , which may alter binding affinity due to sulfur vs. nitrogen electronegativity .
- Tetrazole derivatives () exhibit plant growth activity, suggesting that nitrogen-rich heterocycles (like triazoles) could mimic phytohormones .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-fluorophenyl in . Pyridazine () and pyrazolo-pyridine () cores introduce distinct conformational rigidity compared to the pyrrolidine scaffold, impacting target selectivity .
Biological Implications :
- While the target compound lacks direct activity data, analogs like N-5-tetrazolyl-N′-arylureas () demonstrate that carboxamide-linked heterocycles can modulate biological pathways (e.g., plant growth). This supports the hypothesis that the target compound may interact with enzyme active sites or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
